5-butyl-1-Ethylpiperazin-2-one
Description
5-butyl-1-Ethylpiperazin-2-one is a chemical compound with the molecular formula C10H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
5-butyl-1-ethylpiperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-3-5-6-9-8-12(4-2)10(13)7-11-9/h9,11H,3-8H2,1-2H3 |
InChI Key |
ZXSAOHWGLPCNLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CN(C(=O)CN1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-1-Ethylpiperazin-2-one can be achieved through several methods. One common approach involves the reaction of butylamine with ethyl chloroformate to form an intermediate, which is then cyclized with piperazine under controlled conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-butyl-1-Ethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
5-butyl-1-Ethylpiperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-butyl-1-Ethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Butylpiperazine
- 1-Ethylpiperazine
- 2-Butylpiperazine
Uniqueness
5-butyl-1-Ethylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Biological Activity
5-butyl-1-ethylpiperazin-2-one is a synthetic compound belonging to the piperazine family, characterized by a unique substitution pattern that influences its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses with similar compounds.
Structural Characteristics
This compound features a piperazine ring with the following structural details:
- Molecular Formula : C_{12}H_{22}N_2O
- Molecular Weight : Approximately 210.32 g/mol
- Structural Features :
- Butyl group at the 5-position
- Ethyl group at the 1-position
This specific configuration is crucial for its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets, leading to significant physiological effects.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.
- Enzyme Modulation : It acts as an inhibitor or activator of certain enzymes, affecting biochemical pathways critical for cellular functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.
- Cytotoxicity : Investigations into its potential anticancer properties show promise in inhibiting tumor cell proliferation.
- Neuroactivity : The compound has been studied for its effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-butyl-1-methylpiperazin-2-one | Methyl group at the 1-position | Different pharmacological profile |
| 5-butyl-1-propylpiperazin-2-one | Propyl group at the 1-position | Variability in hydrophobicity |
| 5-butyl-1-isopropylpiperazin-2-one | Isopropyl group at the 1-position | Unique steric effects influencing reactivity |
This table illustrates how variations in substituents can affect biological activity and chemical properties.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound, highlighting its potential therapeutic applications:
Study on Antimicrobial Properties
A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxicity Assessment
In vitro assays revealed that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The study indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
